10-(4-benzoylphenyl)-2-chloro-10H-phenothiazine
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Overview
Description
(4-(2-Chloro-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone is a complex organic compound with a unique structure that includes a phenothiazine core substituted with a chloro group and a phenylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloro-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone typically involves the reaction of 2-chloro-10H-phenothiazine with a suitable benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Chloro-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(4-(2-Chloro-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (4-(2-Chloro-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with neurotransmitter receptors or ion channels, modulating their activity. The phenothiazine core is known to influence the central nervous system, potentially leading to therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar structural features but different pharmacological properties.
Thioridazine: Shares the phenothiazine core but has different substituents, leading to distinct therapeutic effects.
Fluphenazine: A phenothiazine derivative with a trifluoromethyl group, used primarily as an antipsychotic.
Uniqueness
(4-(2-Chloro-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a phenylmethanone moiety differentiates it from other phenothiazine derivatives, potentially leading to unique applications and effects .
Properties
Molecular Formula |
C25H16ClNOS |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
[4-(2-chlorophenothiazin-10-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C25H16ClNOS/c26-19-12-15-24-22(16-19)27(21-8-4-5-9-23(21)29-24)20-13-10-18(11-14-20)25(28)17-6-2-1-3-7-17/h1-16H |
InChI Key |
TYLWTTURZSARAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Origin of Product |
United States |
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